molecular formula C19H18N2O2 B14160068 N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide CAS No. 896855-96-2

N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide

Cat. No.: B14160068
CAS No.: 896855-96-2
M. Wt: 306.4 g/mol
InChI Key: WYPVXZHHKZQXEI-UHFFFAOYSA-N
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Description

N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide typically involves the reaction of 2-quinolinone derivatives with propanoic acid derivatives. One common method includes the chemo-selective reaction of heterocyclic amides with acrylic acid derivatives, followed by the formation of N-substituted propanamides via azide and dicyclohexyl carbodiimide coupling methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrazide formation, and subsequent amide coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. The compound’s quinoline core allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties.

Properties

CAS No.

896855-96-2

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide

InChI

InChI=1S/C19H18N2O2/c1-3-16(22)20-19-17(13-9-5-4-6-10-13)18(23)14-11-7-8-12-15(14)21(19)2/h4-12H,3H2,1-2H3,(H,20,22)

InChI Key

WYPVXZHHKZQXEI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CC=C3

solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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